B612619 9014-00-0 CAS No. 9014-00-0

9014-00-0

Cat. No.: B612619
CAS No.: 9014-00-0
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Description

Historical Context of Bioluminescence Discovery and Enzymatic Isolation

The phenomenon of bioluminescence has fascinated observers for centuries, with early accounts dating back to ancient Greek philosophers like Aristotle (384-322 BCE) and Roman authors such as Pliny the Elder (23-79 CE), who documented luminous organisms. the-scientist.comnih.govworldscientific.comphotobiology.info Robert Boyle's work in the 17th century demonstrated that bioluminescence required air, which is now understood to be a requirement for oxygen. nih.govphotobiology.infocinz.nz

The foundational step in understanding the enzymatic basis of bioluminescence was taken by French pharmacologist Raphaël Dubois in the late 19th century. wikipedia.orgthe-scientist.comnih.govworldscientific.comphotobiology.info Dubois conducted experiments with click beetles and identified two key components necessary for light production: a heat-stable substance he named "luciferin" (the substrate) and a heat-labile component he termed "luciferase" (the enzyme). wikipedia.orgthe-scientist.comnih.govphotobiology.info This discovery in 1885 marked the first demonstration of a luciferin-luciferase reaction and differentiated bioluminescence from phosphorescence. worldscientific.comphotobiology.infodarwinthenandnow.com

Following Dubois' initial findings, significant progress in isolating and characterizing luciferases occurred in the 20th century. The firefly luciferase protein was first extracted and purified in the late 1940s. nih.gov Later, in the 1960s, the calcium-activated photoprotein aequorin was discovered in the jellyfish Aequorea victoria. nih.govcinz.nz The cloning of the firefly luciferase gene in Escherichia coli in 1985 represented a milestone, providing a more accessible source of the enzyme for research purposes. the-scientist.com

Diverse Biological Origins and Functional Specializations of Luciferases

Luciferases are found in a remarkable variety of organisms across different kingdoms, highlighting the convergent evolution of bioluminescence. wikipedia.orgfrontiersin.org These organisms include bacteria, fungi, dinoflagellates, and numerous animals, both terrestrial and marine, such as fireflies, click beetles, copepods, jellyfish, and sea pansies. wikipedia.orgidtdna.comnih.govfrontiersin.org

The luciferases from these diverse sources exhibit significant molecular diversity and are often not homologous across distantly related taxa. frontiersin.org This diversity extends to their biochemical requirements and the specific luciferin (B1168401) substrates they utilize, as well as the color of the light emitted. accegen.comthe-scientist.comfrontiersin.org For instance, while firefly luciferases catalyze the oxidation of D-luciferin in the presence of ATP and magnesium ions to produce yellow-green light, luciferases from marine organisms like Gaussia and Renilla use coelenterazine (B1669285) as a substrate, emitting blue to cyan light and typically not requiring ATP. accegen.comthe-scientist.comnih.govsigmaaldrich.comsemanticscholar.org Bacterial luciferases, such as those from Vibrio fischeri, involve the oxidation of a long-chain aldehyde and reduced flavin mononucleotide, producing blue-green light. sigmaaldrich.comsigmaaldrich.comnih.gov

Some luciferases are intracellular, while others are naturally secreted, offering different advantages for research applications. nih.govthermofisher.comaddgene.org The molecular weights and stabilities of luciferases also vary depending on their origin. nih.govaddgene.org This functional specialization and biochemical diversity allow for the selection or engineering of specific luciferase systems tailored for particular research needs. frontiersin.orgthermofisher.comaddgene.org

Significance of Luciferase Systems in Advancing Molecular and Cellular Biology

Luciferase systems have become indispensable tools in molecular and cellular biology due to their high sensitivity, wide dynamic range, and ease of detection. idtdna.comopentrons.comthermofisher.comlubio.chfishersci.eu Their primary application is as reporter genes. By fusing the coding sequence of a luciferase to a regulatory DNA sequence of interest (such as a promoter or enhancer), researchers can monitor the activity of that regulatory element by measuring the emitted light. wikipedia.orgidtdna.comopentrons.comaccegen.comthermofisher.com This is a fundamental technique for studying gene expression and regulation, allowing scientists to quantify how various factors influence transcriptional activity. idtdna.comopentrons.comaccegen.comthe-scientist.comthermofisher.com

Luciferase reporter assays are widely used for analyzing promoter activity, identifying cis-acting regulatory elements, and studying the effects of trans-acting factors. opentrons.comthermofisher.com The development of dual-luciferase reporter assays, which utilize two different luciferases (commonly firefly and Renilla), allows for internal normalization, providing more accurate and reliable data by controlling for variations in cell number, transfection efficiency, and cytotoxicity. opentrons.comthe-scientist.comsigmaaldrich.comsemanticscholar.org

Beyond gene expression studies, luciferase systems are employed in various other applications. They are used in high-throughput screening for drug discovery to assess the effects of compounds on specific cellular pathways. opentrons.com Luciferase activity can also be linked to protein-protein interactions, protein folding, and protein secretion studies. accegen.comlubio.ch Furthermore, ATP-dependent luciferases can be used to measure cellular ATP levels, providing an indicator of cell viability or metabolic activity. wikipedia.orglubio.ch Bioluminescence imaging (BLI) using luciferase reporters allows for the non-invasive visualization and tracking of cells and molecular processes in living organisms, particularly in preclinical animal models. wikipedia.orgaccegen.comnih.govlubio.chresearchgate.netnih.govresearchgate.net The development of engineered luciferases with enhanced brightness, stability, and different emission spectra has further expanded the capabilities of BLI and other luciferase-based assays. accegen.comnih.govnih.govthermofisher.comacs.org

Properties

CAS No.

9014-00-0

Origin of Product

United States

Molecular Architecture and Structural Determinants of Luciferase Activity

Active Site Characterization and Substrate Binding Pockets

The active site of luciferase enzymes is the region where substrate binding and the light-emitting chemical reaction occur. The architecture and composition of the active site are critical determinants of substrate specificity and catalytic efficiency.

In firefly luciferase, the active site is situated at the interface between the N-terminal and C-terminal domains wikipedia.orggithub.io. This inter-domain cleft is relatively large and is thought to close around the substrate during the catalytic cycle, effectively "sandwiching" it within the active site virginia.edu. Conserved amino acid residues within this region play vital roles in substrate binding and catalysis. For instance, residues such as Lys206, Glu344, Asp422, Arg437, Gly446, and Glu455 in firefly luciferase are highly conserved among related enzymes and are implicated in ATP binding and the initial adenylation step virginia.edu. Conformational changes in specific loops, such as the S314-L319 loop, are believed to facilitate the access of substrates like luciferin (B1168401) and ATP to their respective binding pockets within the active site virginia.edu. Electrostatic and hydrogen bond interactions involving residues like Mg2+, R218, F247, A348, H245, and K529 are important for correctly positioning luciferin within its binding pocket virginia.edu. Notably, Arg218 in firefly luciferase has been identified as an essential residue for luciferin binding; mutations at this position can lead to increased Km values for luciferin and alter the emitted light spectrum, causing a red shift nih.gov. The hydrophobic nature of the active site environment in firefly luciferase is also crucial for efficient light emission and can influence the color of the emitted light github.iochinesechemsoc.org.

In bacterial luciferase, the catalytic site is primarily located on the α subunit nih.govnih.gov and is thought to be distinct from the subunit interface nih.gov. Within the α subunit, a non-prolyl cis peptide bond between Ala74 and Ala75 is found near the putative active site and may contribute to the formation of a cavity essential for catalysis rcsb.org.

The active sites of different luciferases are adapted to their specific luciferin substrates. For example, dinoflagellate luciferase possesses a large pocket within its β-barrel structure to accommodate its tetrapyrrole substrate, although a significant conformational change is required for substrate entry wikipedia.org. This process is regulated by N-terminal histidine residues, highlighting the role of specific amino acids in controlling access to the active site wikipedia.org.

Conformational Dynamics and Catalytic Cycles

Luciferases are classified as oxidoreductases wikipedia.org. Bacterial luciferase specifically functions as a flavin monooxygenase (EC 1.14.14.3) nih.govsigmaaldrich.comchemicalbook.com. The catalytic cycles of different luciferases involve distinct steps tailored to their substrates.

Firefly luciferase catalyzes a two-step reaction. The first step involves the adenylation of firefly luciferin with ATP, forming luciferyl adenylate and pyrophosphate. The second step is the oxidative decarboxylation of luciferyl adenylate in the presence of molecular oxygen, which yields oxyluciferin, AMP, carbon dioxide, and emits light github.iowikipedia.org. This process is accompanied by significant conformational changes in the enzyme. Firefly luciferase, like other enzymes in the ANL superfamily, undergoes a substantial domain rotation, specifically a ~140° rotation of the C-terminal domain, to transition between conformations suitable for the two partial reactions: adenylate formation and oxidation wikipedia.orggithub.iooup.comacs.orgnih.govnih.govtandfonline.com. This "domain alternation" mechanism is a key feature of its catalytic strategy acs.orgnih.govnih.gov.

Bacterial luciferase catalyzes the oxidation of reduced flavin mononucleotide (FMNH2) and a long-chain aliphatic aldehyde in the presence of oxygen. This reaction produces oxidized flavin mononucleotide (FMN), the corresponding carboxylic acid, and blue-green light nih.govoup.comnih.gov. A key intermediate in this reaction is the formation of a C4a-hydroperoxyflavin adduct nih.govnih.gov. The catalytic cycle also involves conformational changes, including movements of a mobile loop in the α subunit that are influenced by substrate binding nih.gov.

Conformational dynamics are not merely passive occurrences but actively contribute to enzyme catalysis and can influence properties such as the color of emitted light and enzyme stability chinesechemsoc.orgoup.com. Local conformational constraints within the enzyme structure can impact the energy of bioluminescence chinesechemsoc.org.

Structural Insights from X-ray Crystallography and Cryo-Electron Microscopy Studies

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that have provided invaluable insights into the three-dimensional structures of luciferase enzymes, revealing details of their molecular architecture and how they interact with substrates.

X-ray crystallography has historically been a primary method for determining protein structures at atomic resolution jeolusa.commdpi.com. Crystal structures of bacterial luciferase from Vibrio harveyi have been determined at high resolution, including at 1.5 Å, providing detailed models of the αβ heterodimer nih.govoup.comrcsb.org. These structures have revealed key features, such as the TIM barrel fold of the subunits and the presence of a cis peptide bond near the active site rcsb.org. Crystal structures of firefly luciferase have also been obtained, including those representing different catalytic conformations, supporting the domain alternation mechanism wikipedia.orggithub.ioacs.orgnih.govnih.gov. Structures of domains from dinoflagellate luciferase have also been determined using crystallography wikipedia.org.

While X-ray crystallography offers high resolution, it can be challenging to apply to all proteins, particularly large, flexible complexes or membrane proteins, due to difficulties in obtaining suitable crystals jeolusa.comcriver.comrsc.org. Cryo-EM has emerged as a complementary technique that is well-suited for studying larger macromolecular assemblies and dynamic structures jeolusa.comcriver.comrsc.org. Cryo-EM can provide three-dimensional maps, often at lower to medium resolution initially, into which high-resolution structures of individual components (e.g., obtained by crystallography) can be fitted to build a more complete structural picture jeolusa.comrsc.org. Both techniques are considered essential for advancing our understanding of biological macromolecular structures jeolusa.commdpi.com. The Protein Data Bank (PDB) contains numerous structures of various luciferases determined by these methods (e.g., PDB IDs like 1brl, 1bsl, 1ezw, 1fvp, 1luc, 1m41, 1nfp, 1nqk, 1rhc, 1xkj for bacterial luciferase and 1LCI for firefly luciferase) wikipedia.orgrcsb.orgwikipedia.org.

Computational Structural Analysis and Molecular Dynamics Simulations of Luciferase

Computational methods, particularly molecular dynamics (MD) simulations, play a crucial role in complementing experimental structural data by providing insights into the dynamic behavior of luciferase enzymes, substrate interactions, and catalytic mechanisms.

MD simulations allow researchers to study the time-dependent motions of atoms and molecules within the luciferase structure, offering a dynamic perspective that is not always captured by static crystal structures tandfonline.comnih.govresearchgate.netnih.gov. These simulations have been used to investigate various aspects of luciferase function, including the interactions between luciferase and different surfaces, which is relevant for applications involving enzyme immobilization researchgate.net. MD simulations can also be used to analyze inter-subunit interactions, such as hydrogen bond occupancy between the α and β subunits of bacterial luciferase sioc-journal.cn.

Combined quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to study the chemical steps of the catalytic cycle, such as the deprotonation and oxidation of luciferin in firefly luciferase, providing detailed information about reaction intermediates and transition states tandfonline.com. MD simulations have also been instrumental in understanding the conformational changes associated with substrate binding and the movement of specific regions, like the mobile loop in bacterial luciferase nih.gov. Furthermore, computational studies, including MD simulations, contribute to unraveling the molecular basis for variations in bioluminescence color observed in different luciferases oup.com. By simulating protein dynamics, researchers can identify dynamic elements within the luciferase structure that are crucial for efficient catalysis nih.gov.

Computational approaches, therefore, provide valuable insights into the flexibility, stability, and reaction mechanisms of luciferase enzymes, complementing the structural information obtained from experimental techniques like X-ray crystallography and cryo-EM.

Enzymatic Reaction Mechanism and Kinetic Parameters of Light Emission

Detailed Catalytic Pathway of Bioluminescence Generation

FMNH₂ + RCHO + O₂ → FMN + RCOOH + H₂O + hν (light) nih.govnih.govfishersci.com

Here, FMNH₂ represents reduced flavin mononucleotide, RCHO is a long-chain aliphatic aldehyde, O₂ is molecular oxygen, FMN is oxidized flavin mononucleotide, RCOOH is the corresponding carboxylic acid, H₂O is water, and hν represents the emitted photon of light.

The catalytic cycle begins with the binding of FMNH₂ to the enzyme. nih.gov This is followed by the reaction with molecular oxygen to form a key intermediate, the enzyme-bound C4a-hydroperoxyflavin (FMNH-C4a-OOH) or its anionic form (FMNH-C4a-OO⁻). flybase.orgiarc.frwikipedia.orgfishersci.ca A long-chain aldehyde then reacts with this flavin intermediate, leading to the formation of a peroxyhemiacetal intermediate. flybase.orgontosight.ainih.gov

The subsequent steps involve the monooxygenation of the aldehyde to the corresponding carboxylic acid and the formation of an excited state flavin-4a-hydroxide. flybase.orgontosight.ai This excited state species is the light-emitting molecule (luciferin in this system). flybase.orgontosight.ainih.gov The decay of the excited flavin-4a-hydroxide to its ground state results in the emission of a photon, typically in the blue-green spectral range with a maximum around 490 nm. nih.govontosight.aiecmdb.ca The flavin-4a-hydroxide then undergoes dehydration to regenerate oxidized FMN, completing the catalytic cycle. flybase.orgnih.gov

Role of Flavin Mononucleotide (FMN/FMNH2) and Long-Chain Aldehydes in Bioluminescence

Flavin mononucleotide plays a dual role in bacterial bioluminescence. In its reduced form (FMNH₂), it acts as a primary substrate and a redox cofactor, providing the reducing equivalents necessary for the reaction. flybase.orgontosight.aifishersci.compsu.eduecmdb.ca FMNH₂ is often supplied to the luciferase by associated flavin reductases within the bacterial system. wikipedia.orgwikipedia.org The oxidation of FMNH₂ is intrinsically linked to the light-emitting step, as the excited state flavin intermediate is derived from it. flybase.orgontosight.ainih.gov

Long-chain aliphatic aldehydes serve as the other essential organic substrate in the bioluminescent reaction. flybase.orgontosight.aifishersci.compsu.eduecmdb.ca While the initial oxygenation of FMNH₂ can occur in the absence of the aldehyde, the presence of the aldehyde is crucial for efficient light emission. wikipedia.org The aldehyde is oxidized to its corresponding carboxylic acid during the reaction, a process coupled with the generation of the excited flavin species. flybase.orgontosight.aifishersci.compsu.edu Tetradecanal is considered a likely natural substrate for bacterial luciferases, though other long-chain aldehydes can also participate in the reaction. nih.govontosight.ai

Oxygen Activation and Intermediate Formation in the Luminescent Reaction

Molecular oxygen is a key reactant in the bacterial bioluminescence reaction, serving as the oxidant. nih.govnih.govwikipedia.orgfishersci.com The activation of oxygen occurs through its reaction with enzyme-bound reduced flavin. This reaction leads to the formation of a flavin-oxygen adduct at the C4a position of the flavin ring, specifically the C4a-hydroperoxyflavin intermediate (FMNH-C4a-OOH or FMNH-C4a-OO⁻). flybase.orgiarc.frwikipedia.orgfishersci.ca

The formation and stability of this peroxyflavin intermediate are critical for the subsequent steps leading to light emission. Research, including quantum mechanical/molecular mechanical (QM/MM) calculations, suggests that conserved residues within the enzyme's active site, such as Histidine 44, play a role in controlling the formation and protonation state of this intermediate. iarc.frwikipedia.org The reaction proceeds through the C4a-peroxyflavin intermediate reacting with the aldehyde to form a peroxyhemiacetal, which then rearranges and decomposes to yield the excited state flavin-4a-hydroxide and the carboxylic acid product. flybase.orgontosight.ainih.govregulations.gov The enzyme-bound flavin-4a-hydroxide has been isolated and characterized, with its fluorescence emission spectrum closely matching the bioluminescence spectrum. nih.gov

Kinetic Analysis of Enzyme-Substrate and Enzyme-Cofactor Interactions

The kinetics of bacterial bioluminescence are typically characterized by a rapid rise in light intensity followed by a slower decay. fishersci.com This flash-like kinetic profile is observed in single-turnover experiments where the enzyme reacts with a limited amount of substrates. fishersci.com The decay phase of the luminescence is influenced by factors such as the specific bacterial luciferase enzyme and the chain length of the aldehyde substrate. fishersci.co.uk

Kinetic studies, often employing stopped-flow techniques, have been instrumental in dissecting the individual steps of the reaction and determining the rates of intermediate interconversion and enzyme-substrate/cofactor interactions. regulations.gov These analyses have helped to establish kinetic models for the bacterial luciferase reaction, describing the binding of substrates (FMNH₂ and aldehyde) and the subsequent transformations of enzyme-bound intermediates. regulations.gov

Differences in the kinetic properties, particularly the luminescence decay rate, have been observed among luciferases from different bacterial species. For instance, luciferases from Photobacterium species tend to exhibit faster decay kinetics compared to those from Vibrio and Photorhabdus species. fishersci.co.uk These kinetic variations are thought to be related to differences in substrate binding affinities, the duration of intermediate lifetimes, and the stability of intermediates within the enzyme's active site. fishersci.co.uk

Data from kinetic studies can be represented in tables showing parameters like peak intensity (Imax) and decay constant (kdecay) under varying conditions, such as temperature or substrate concentrations. For example, studies have investigated the temperature dependence of these parameters for luciferases from species like Vibrio harveyi and Photobacterium leiognathi. fishersci.com

Enzyme SourceTemperature (°C)Peak Intensity (Imax) (Arbitrary Units)Decay Constant (kdecay) (s⁻¹)
Vibrio harveyi5Data Available in Source fishersci.comData Available in Source fishersci.com
Vibrio harveyi25Data Available in Source fishersci.comData Available in Source fishersci.com
Vibrio harveyi40Data Available in Source fishersci.comData Available in Source fishersci.com
Photobacterium leiognathi5Data Available in Source fishersci.comData Available in Source fishersci.com
Photobacterium leiognathi25Data Available in Source fishersci.comData Available in Source fishersci.com
Photobacterium leiognathi40Data Available in Source fishersci.comData Available in Source fishersci.com

Note: Specific numerical data for peak intensity and decay constant at different temperatures are available in the cited source fishersci.com.

Quantum Chemical Calculations of Excited States and Photon Emission

Quantum chemical calculations have been employed to gain deeper insights into the electronic structure of the intermediates and the mechanism of light emission in bacterial bioluminescence. Techniques such as time-dependent density functional theory (TD-DFT) and combined quantum mechanics/molecular mechanics (QM/MM) methods are used to model the excited states of the flavin chromophore within the enzyme's active site. iarc.frwikipedia.orgchem960.com

These calculations help to understand how the chemical energy of the reaction is converted into light energy. The emission of a photon occurs when the excited state flavin-4a-hydroxide relaxes to its ground electronic state. flybase.orgontosight.ai The wavelength of the emitted light, which is typically in the blue-green range for bacterial luciferase, is determined by the energy difference between the excited and ground states of the emitter. nih.govontosight.aiecmdb.ca

Quantum chemical studies also investigate the influence of the protein environment on the spectral properties of the emitted light. Factors such as electrostatic interactions and the presence of internal electric fields within the active site can affect the energy levels of the flavin chromophore and thus tune the emission spectrum. wikipedia.org These computational approaches provide valuable information for understanding the diversity of colors observed in bioluminescent organisms and can potentially guide efforts in engineering luciferases with altered spectral characteristics. wikipedia.org The energy contained in a blue light photon is substantial, comparable to the strength of covalent bonds. chem960.com

Substrate Analogs, Inhibitors, and Allosteric Modulators of Luciferase Activity

Identification and Characterization of Luciferase Substrates and Co-substrates

The primary substrate for firefly luciferase (from Photinus pyralis) is D-luciferin. transcriptionfactor.orgabcam.comresearchgate.netmedchemexpress.combiotium.com This molecule is a benzothiazole (B30560) derivative. fishersci.seuni.lu The oxidation of D-luciferin by firefly luciferase, in the presence of ATP and oxygen, yields oxyluciferin and light. transcriptionfactor.orgabcam.comresearchgate.net The reaction also requires magnesium ions (Mg²⁺) as a cofactor. researchgate.netzellbio.eu

Another crucial co-substrate for firefly luciferase is adenosine (B11128) triphosphate (ATP). creative-enzymes.comtranscriptionfactor.orgabcam.comresearchgate.net ATP is a nucleoside triphosphate that serves as the primary energy currency in living cells. wikipedia.orgmicrobenotes.com It consists of an adenine (B156593) base, a ribose sugar, and a triphosphate group. wikipedia.orgmicrobenotes.com In the luciferase reaction, ATP reacts with luciferin (B1168401) to form a luciferyl adenylate intermediate, releasing pyrophosphate. The subsequent oxidation of luciferyl adenylate by oxygen produces light.

Bacterial luciferases, such as those from Vibrio fischeri, utilize a different mechanism involving reduced flavin mononucleotide (FMNH₂) and a long-chain aldehyde as substrates, in the presence of oxygen. chemicalbook.comsigmaaldrich.comsigmaaldrich.comcreative-enzymes.comsigmaaldrich.com This reaction produces oxidized flavin mononucleotide (FMN), a fatty acid, and light. sigmaaldrich.comcreative-enzymes.com Unlike firefly luciferase, bacterial luciferase does not directly require ATP for light emission, although ATP is necessary for the regeneration of FMNH₂ through cellular metabolism.

Substrate analogs, molecules structurally similar to the natural substrates, can also interact with luciferase. These analogs may act as alternative substrates, competitive inhibitors, or even allosteric modulators, depending on their specific structure and how they bind to the enzyme. For instance, L-luciferin, the enantiomer of D-luciferin, has been reported to produce a very weak and slow light emission with firefly luciferase, and some studies suggest it can act as a competitive inhibitor. zellbio.eunih.gov

Mechanisms of Enzymatic Inhibition by Small Molecules

Small molecules can inhibit luciferase activity through various mechanisms, including competitive, non-competitive, uncompetitive, and irreversible inhibition. biomol.com Inhibitors that bind to the active site and compete with the natural substrate are termed competitive inhibitors. biomol.com Non-competitive inhibitors bind to a site distinct from the active site but affect the enzyme's catalytic efficiency. biomol.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. Irreversible inhibitors typically form a stable covalent bond with the enzyme, leading to permanent inactivation. biomol.comsigmaaldrich.com Suicide inhibitors are a special type of irreversible inhibitor that are unreactive until they are modified by the enzyme's catalytic mechanism. sigmaaldrich.com

Studies have identified various chemotypes that act as firefly luciferase inhibitors. nih.gov High-throughput screening efforts have revealed that a significant percentage of small molecules can exhibit inhibitory activity against firefly luciferase. nih.gov For example, compounds containing benzothiazole, benzoxazole, or benzimidazole (B57391) cores have been identified as luciferase inhibitors, likely binding at the luciferyl-adenylate pocket. nih.gov

The mode of inhibition can vary depending on the compound structure and the specific luciferase enzyme. Some inhibitors may be uncompetitive with ATP, suggesting they bind to the enzyme-luciferin complex. nih.gov Others may interfere with the binding of luciferin or both substrates. The presence of inhibitors can complicate the interpretation of results in luciferase-based assays, particularly in high-throughput screening, as they can lead to false positives or false negatives. nih.govsemanticscholar.orgacs.org

Allosteric Regulation and Modulatory Binding Sites

Allosteric regulation involves the binding of a molecule at a site distinct from the active site, which induces a conformational change in the enzyme that affects its activity. biomol.comnih.govnih.gov While classical allosteric regulation is well-established for many enzymes, including some involved in metabolic pathways, the allosteric modulation of luciferase activity by small molecules is an area of ongoing research. nih.govnih.gov

Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the enzyme's activity in response to its substrate. nih.govfrontiersin.org They can alter the enzyme's affinity for its substrate or affect the catalytic rate. Allosteric binding sites are typically distinct from the orthosteric (active) site and are often less conserved, offering potential for developing more selective modulators. nih.govfrontiersin.org

While the primary mechanism of luciferase activity involves the active site binding of luciferin and ATP, the possibility of allosteric sites exists. Conformational changes in luciferase, such as the transition between open and closed states upon substrate binding, could potentially be influenced by molecules binding at remote sites. nih.gov Engineering efforts have explored creating synthetic allosteric control in luciferases by linking ligand-binding domains to the enzyme, allowing ligand binding to directly influence luciferase activity through conformational changes. nih.govnih.gov This demonstrates the principle that luciferase activity can be modulated by interactions occurring outside the main substrate-binding pockets.

Structure-Activity Relationships of Luciferase Ligands

Structure-Activity Relationships (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For luciferase ligands (substrates, inhibitors, and modulators), SAR analysis helps in understanding which structural features are important for binding affinity, catalytic efficiency, or inhibitory potency.

For firefly luciferase, SAR studies have focused on modifications to the luciferin structure to develop analogs with altered properties, such as different emission wavelengths or improved cell permeability. Similarly, SAR analysis of luciferase inhibitors has identified key functional groups and structural scaffolds that contribute to inhibitory activity. nih.gov For example, the presence and position of substituents on the benzothiazole core of luciferin analogs can significantly impact their interaction with the enzyme.

Detailed SAR analysis of large compound libraries has revealed recurring chemotypes associated with luciferase inhibition. nih.gov This information is valuable for designing more specific inhibitors or for counteracting non-specific inhibition in screening assays. The SAR of allosteric modulators, if identified, would focus on the structural features required for binding to the allosteric site and inducing the desired conformational change.

Understanding the SAR of luciferase ligands is essential for rational design of new substrates with enhanced properties, development of potent and selective inhibitors for research or therapeutic purposes, and potentially for identifying or designing allosteric modulators that can fine-tune luciferase activity.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Luciferase9014-00-0 (CAS number) / 46213588 (Example CID for a specific luciferase) nih.gov
D-Luciferin5459882 abcam.comthegoodscentscompany.com / 7023066 fishersci.seuni.lu / 135478035 (Potassium Salt) transcriptionfactor.org / 71299756 (Potassium Salt) swisslumix.com
ATP (Adenosine Triphosphate)5957 wikipedia.orgmicrobenotes.comguidetopharmacology.org / 131664345 (Disodium Salt) fishersci.be
Itraconazole55283 researchgate.net
Dasabuvir56640146 mdpi.com
Ribavirin37542 mdpi.com
Sofosbuvir45375808 mdpi.com
Compound CID 132904132904 acs.org
Compound CID 467299467299 acs.org
Compound CID 1619596316195963 nih.gov
Compound CID 11051411105141 nih.gov
Compound CID 10873701087370 nih.gov
Myricetin5281672 oup.com

Data Table Example: Luciferase Inhibitor Potency

Genetic Engineering and Protein Engineering of Luciferase Systems

Recombinant Expression and Purification Strategies for Luciferase Variants

The production of sufficient quantities of luciferase variants for research and application relies heavily on recombinant expression and purification strategies. Recombinant DNA technology allows for the cloning of luciferase genes into expression vectors, which are then introduced into host organisms for protein synthesis wikipedia.orglajar.cl. Bacterial systems, such as Escherichia coli, are commonly used for recombinant luciferase expression due to their rapid growth and high protein production yields lajar.clresearchgate.net.

Expression vectors are designed to include elements that drive efficient transcription and translation of the luciferase gene. These often incorporate strong promoters and appropriate ribosomal binding sites. To facilitate purification, the recombinant luciferase protein is frequently engineered to include affinity tags, such as a polyhistidine (His) tag, at either the N- or C-terminus invivogen.combpsbioscience.com.

Purification of recombinant luciferase variants is typically achieved using affinity chromatography, exploiting the interaction between the engineered tag and a specific stationary phase, such as immobilized metal ions in the case of His-tagged proteins lajar.clresearchgate.netinvivogen.com. This method allows for the isolation of the target protein from other cellular components, yielding a relatively pure product. Further purification steps, such as size exclusion chromatography, may be employed to enhance purity and obtain a homogenous protein preparation. Research has demonstrated successful strategies for expressing soluble and active recombinant firefly luciferase in E. coli, achieving significant yields of purified protein with high specific activity researchgate.net. For instance, optimizing expression conditions, such as lower shaking speed and longer induction time, proved effective for high yields of soluble luciferase researchgate.net. A study reported obtaining 45 mg of recombinant luciferase with a specific activity of 4.04 ± 0.50 × 1012 RLU/mg per liter of cell culture after optimizing expression in E. coli and purification via immobilized metal ion affinity chromatography researchgate.net.

Site-Directed Mutagenesis for Functional and Structural Probing

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes into the luciferase protein sequence. This allows researchers to investigate the role of individual residues in enzyme function, structure, and bioluminescent properties modares.ac.irnih.govrsc.org. By altering specific amino acids within the active site or other regions of interest, the impact on substrate binding, catalytic efficiency, thermal stability, and emission spectrum can be assessed modares.ac.irnih.govrsc.orgpnas.org.

Directed Evolution for Enhanced or Modified Luminescent Properties

Directed evolution is a protein engineering strategy that mimics natural selection in a laboratory setting to evolve proteins with desired characteristics, such as enhanced activity, altered substrate specificity, or improved stability nih.govconncoll.edu. This involves creating a library of luciferase gene variants through random mutagenesis or recombination, followed by screening or selection for the desired luminescent properties nih.govconncoll.edu.

Through directed evolution, researchers have successfully engineered luciferase variants with enhanced brightness, altered emission wavelengths, and improved stability nih.govconncoll.edu. For instance, directed evolution has been applied to Gaussia luciferase to generate variants with enhanced light output stability and shifts in their emission spectrum nih.gov. Some variants exhibiting a glow-type bioluminescence reaction, more suitable for high-throughput applications, have also been identified through this process nih.gov. Directed evolution has also been used to improve luciferase variants for in vivo bioluminescence imaging, focusing on enhancing signal intensity and shifting emission towards the near-infrared spectrum for better tissue penetration conncoll.edu.

Creation of Fusion Proteins and Reporter Gene Constructs

Luciferase genes are widely used as reporter genes to monitor gene expression, cellular events, and protein localization wikipedia.orgresearchgate.netpromega.com. This is achieved by creating genetic constructs where the luciferase gene is placed under the control of a promoter of interest wikipedia.orgresearchgate.net. The resulting bioluminescence signal then serves as a quantitative or qualitative readout of promoter activity researchgate.net.

Advanced Methodologies for Studying Luciferase Activity and Molecular Interactions

Spectrophotometric and Fluorometric Approaches for Reaction Monitoring

Spectrophotometric and fluorometric techniques are fundamental tools for monitoring the kinetics of luciferase-catalyzed reactions. These methods exploit the optical properties of the reactants, intermediates, or products involved in the bioluminescent reaction.

Spectrophotometry can be used to track changes in absorbance of molecules like flavins, which are involved in the reaction mechanism of bacterial luciferases. For instance, changes in flavin absorption at specific wavelengths (e.g., 380 nm and 445 nm) have been used to monitor the formation and decay of intermediates during the bacterial luciferase reaction tamu.edutamu.edunih.gov. This allows for the determination of rate constants associated with different steps of the catalytic cycle tamu.edutamu.edunih.gov.

Fluorometry is particularly relevant as it directly measures the light emitted during the bioluminescence reaction. Luciferase activity is typically quantified by measuring the intensity of the emitted light, which is proportional to the rate of the enzymatic reaction under specific conditions. This is the basis for numerous luciferase-based assays, including reporter gene assays and those used to measure ATP concentration acs.org. Different luciferases emit light at different wavelengths, allowing for multiplexed assays where the activities of multiple luciferases can be measured simultaneously or sequentially using appropriate filters or spectral deconvolution bmglabtech.combmglabtech.com. For example, dual-luciferase assays often involve sequential measurements of two luciferases with distinct emission spectra and substrate specificities bmglabtech.comnih.gov.

These optical methods provide valuable data on reaction rates, enzyme turnover, and the influence of various factors (e.g., substrate concentration, pH, temperature) on luciferase activity. Calibration curves relating luminescence intensity to enzyme or substrate concentration are essential for quantitative analysis acs.org.

Stopped-Flow Kinetic Techniques for Transient Intermediate Detection

The catalytic cycles of many enzymes, including luciferases, involve short-lived transient intermediates that are difficult to study using conventional steady-state kinetics. Stopped-flow kinetic techniques enable the rapid mixing of reactants and the monitoring of fast reactions on millisecond to second timescales, allowing for the detection and characterization of these transient species.

Stopped-flow spectrophotometry and fluorometry have been extensively applied to study the rapid kinetics of bacterial luciferase reactions. By rapidly mixing the enzyme with its substrates (e.g., reduced flavin, oxygen, and aldehyde), researchers can observe the kinetics of intermediate formation and decay by monitoring changes in absorbance or fluorescence over very short time periods tamu.edutamu.edunih.gov. This approach has been instrumental in elucidating the complex kinetic mechanism of bacterial luciferase, allowing for the determination of microscopic rate constants for the interconversion of various enzyme-intermediate complexes tamu.edutamu.edunih.gov. Studies using stopped-flow have revealed details about the formation and decay of the 4a-hydroperoxyflavin intermediate, a key species in bacterial bioluminescence tamu.edunih.gov. Stopped-flow techniques have also been used to investigate the effects of environmental factors, such as viscosity and cosolvents, on the kinetics of the bacterial bioluminescent reaction researchgate.netresearchgate.net.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Understanding the molecular interactions between luciferase and its ligands (substrates, inhibitors, cofactors, or interacting proteins) is crucial for comprehending its function and regulation. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques used to quantify these interactions and determine binding affinities.

ITC directly measures the heat absorbed or released upon molecular binding malvernpanalytical.comcureffi.orgbitesizebio.comiaanalysis.com. By titrating a ligand into a solution containing luciferase, the heat change associated with each injection is measured, allowing for the determination of key thermodynamic parameters, including the dissociation constant (KD), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) malvernpanalytical.comcureffi.orgbitesizebio.comiaanalysis.comnuvisan.com. These parameters provide a comprehensive thermodynamic profile of the binding event, offering insights into the driving forces behind the interaction malvernpanalytical.comcureffi.orgiaanalysis.com. ITC is advantageous because it does not require labeling or immobilization of the biomolecules and measures interactions in solution in their native states malvernpanalytical.combitesizebio.comiaanalysis.com.

SPR monitors the binding of a molecule in solution (analyte) to a ligand immobilized on a sensor surface by measuring changes in refractive index mdpi.comasm.orgcreativebiomart.netiaanalysis.com. As the analyte binds to the immobilized luciferase (or vice versa), the mass on the sensor surface increases, causing a change in the SPR signal that is detected in real-time creativebiomart.netiaanalysis.com. This allows for the determination of binding kinetics (association and dissociation rate constants, ka and kd) and equilibrium binding affinity (KD) mdpi.comcreativebiomart.netiaanalysis.com. SPR is valuable for studying a wide range of molecular interactions involving luciferase, including interactions with small molecule inhibitors or protein binding partners mdpi.comnih.gov.

Both ITC and SPR provide quantitative data on binding events, complementing kinetic studies by offering insights into the affinity and thermodynamics of the interactions that govern luciferase activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of proteins at atomic resolution mdpi.com. For luciferase, NMR can be used to study conformational changes that occur during catalysis, upon ligand binding, or in response to environmental factors.

NMR can also be used to study the binding of ligands to luciferase by observing changes in chemical shifts or signal intensities of luciferase residues upon ligand titration. This provides information about the binding site and the conformational changes induced by ligand binding. While challenging for large protein complexes, NMR remains a powerful tool for investigating the structural and dynamic aspects of luciferase and its interactions, contributing to a deeper understanding of its catalytic mechanism and regulation acs.orgtum.de.

Mass Spectrometry-Based Methods for Enzyme Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of proteins, including luciferases. MS-based methods can provide information on the molecular weight, amino acid sequence, post-translational modifications, and interactions of luciferase.

Electrospray ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used techniques to determine the precise molecular weight of intact luciferase proteins or their proteolytic fragments tandfonline.comresearchgate.net. Peptide mass fingerprinting and tandem MS (MS/MS) can be used to confirm the amino acid sequence and identify post-translational modifications such as phosphorylation or glycosylation, which may affect luciferase activity or stability researchgate.net.

MS can also be applied to identify and quantify reaction products of luciferase. For example, MALDI-TOF-MS has been used to identify the product of the fatty acyl-CoA synthetase activity of firefly luciferase as lauroyl CoA tandfonline.com. LC-ESI-MS/MS has been employed to quantify luciferin (B1168401) and related compounds in biological samples nih.gov.

Furthermore, MS-based methods, often coupled with techniques like co-immunoprecipitation, can be used to study protein-protein interactions involving luciferase, helping to identify potential binding partners and understand the cellular context of luciferase activity nih.gov. Split luciferase complementation assays, where luciferase activity is reconstituted upon interaction of two proteins fused to luciferase fragments, can be validated and complemented by MS-based interactome analysis nih.gov.

Applications of Luciferase in Advanced Scientific Research Methodologies

Luciferase as a Reporter System in Gene Expression and Transcriptional Regulation Studies

Luciferase is commonly used as a reporter gene to evaluate transcriptional efficacy within cells creative-enzymes.com. This involves transfecting cells with a construct where the luciferase gene is under the control of a specific promoter of interest creative-enzymes.com. The level of light produced by the luciferase then serves as an indicator of the promoter's activity.

Quantitative Analysis of Promoter Activity

Assaying luciferase expression provides a rapid and cost-effective method for monitoring promoter activity acs.org. The sensitivity of this assay can be significantly higher compared to other reporter systems, such as chloramphenicol (B1208) acetyltransferase expression, potentially ranging from 30- to 1,000-fold greater depending on the detection instrumentation used acs.org. By quantifying the light output, researchers can determine the strength of a promoter and how it is affected by various factors, such as the presence of specific transcription factors or signaling molecules epa.gov.

For instance, studies have utilized luciferase reporter constructs to assess the activity of hormone receptors like the androgen receptor (AR) and glucocorticoid receptor (GR). In one example, CHO cells were stably transfected with a reporter plasmid where firefly luciferase expression was controlled by the MMTV promoter, which contains response elements for both AR and GR. This system allowed for the measurement of luciferase activity induced by AR and GR agonists like dihydrotestosterone (B1667394) (DHT) and dexamethasone (B1670325) (DEX), demonstrating a dose-dependent increase in luminescence epa.gov.

AgonistConcentration RangeFold Induction over Background
Dihydrotestosterone (DHT)0.1 to 10 nM3 to 9
Dexamethasone (DEX)1 nM to 1000 nM1.3 to 19.5

This type of quantitative analysis allows researchers to determine the potency of agonists and antagonists and study the intricacies of transcriptional regulation mediated by these receptors epa.gov.

Real-Time Monitoring of Cellular Processes

Luciferase reporters enable the real-time monitoring of dynamic cellular processes without causing significant disruption to cellular functions myskinrecipes.com. This is particularly valuable in live-cell imaging applications myskinrecipes.com. The continuous light output, which reflects the underlying biological activity, can be measured over time to observe the kinetics of these processes.

For example, luciferase has been used to monitor changes in ATP concentration within and outside of living cells in real-time creative-enzymes.commedchemexpress.com. By engineering cells to express luciferase and immobilizing it on the cell surface, researchers can monitor the efflux of ATP through bioluminescence, providing a real-time measure of cellular energy dynamics creative-enzymes.com. The intensity of the luminescence signal can be enhanced by modifying the amino acid sequence of the luciferase protein, further increasing the sensitivity of ATP detection creative-enzymes.com. Furthermore, different cell types engineered to express luciferase can be visualized non-invasively within live animals using sensitive cameras, allowing for the tracing of processes like tumorigenesis and the response of tumors to treatment over time creative-enzymes.commedchemexpress.comchemicalbook.com.

Luciferase-Based Assays for Protein-Protein Interaction Studies

Luciferase fusion proteins have proven useful in various protein-based interaction studies, especially within living cells guidechem.comchemicalbook.com. Techniques leveraging luciferase's light-emitting property allow for the detection and analysis of protein-protein interactions.

Split-Luciferase Complementation Assay (PCA)

The split-luciferase complementation assay (PCA) is an effective tool for studying protein-protein interactions . In this technique, the luciferase enzyme is split into two inactive fragments . Each fragment is then fused to one of the two proteins hypothesized to interact . If the two proteins interact, they bring the two inactive luciferase fragments into close proximity, allowing them to reassemble and form a functional, light-emitting enzyme . The resulting luminescent signal indicates that the protein-protein interaction has occurred . This assay can be used to study interactions in various contexts, including those involved in cell communication and signaling pathways .

Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is another technique that utilizes luciferase to study protein-protein interactions medchemexpress.commedchemexpress.com. BRET involves a bioluminescent donor (typically a luciferase) and a fluorescent acceptor medchemexpress.commedchemexpress.com. The luciferase, when oxidizing its substrate, emits light that can excite the fluorescent acceptor if the donor and acceptor are in close proximity (typically within 10 nanometers), which occurs when the proteins they are fused to interact medchemexpress.commedchemexpress.com. The subsequent emission of light at the acceptor's characteristic wavelength indicates a protein-protein interaction. Renilla luciferase, along with its substrate coelenterazine (B1669285), is commonly used as the bioluminescence donor in BRET assays medchemexpress.commedchemexpress.com.

Luminescent Biosensors for Detection and Quantitation of Biomolecules

Luciferase-based biosensors are powerful tools for the detection and quantitation of various biomolecules . These biosensors are designed such that the presence or concentration of a specific biomolecule affects the light output of the luciferase.

One notable application is the use of luciferase in highly sensitive assays for ATP medchemexpress.commedchemexpress.com. The firefly luciferase reaction requires ATP as a substrate, and the light produced is directly proportional to the amount of ATP present medchemexpress.commedchemexpress.com. This allows for extremely sensitive measurement of ATP levels, with the ability to reliably measure as little as 0.02 pg of luciferase in a standard scintillation counter, reflecting the sensitivity of ATP detection medchemexpress.commedchemexpress.com. This ATP assay has been adapted for various applications, including the rapid measurement of total viable microorganisms in water supplies epa.gov.

Split luciferase systems can also function as biosensors for assaying biochemical metabolites . By inserting a domain or an intact protein sensitive to a specific ligand into an internally fragmented luciferase, ligand binding can induce a conformational change that leads to luciferase complementation and a change in the emitted light signal . This allows for the detection and quantitation of the specific metabolite . These luminescent biosensors have applications in analytical biochemistry, cell signaling, and molecular biology .

ATP and Energy Metabolism Flux Analysis The firefly luciferin-luciferase system is extensively used for detecting adenosine (B11128) triphosphate (ATP)mdpi.comrsc.org. This system catalyzes light emission in the presence of ATP, magnesium ions, and oxygen through the oxidation of luciferinthe-scientist.commdpi.com. Since ATP is a key indicator of viable cells, the luminescence intensity produced by this reaction is proportional to ATP levels, making it useful for cell growth measurements, cell viability assays, and detecting microbiological contaminationmdpi.com.

Luciferase-based ATP assays are sensitive and can be used to monitor ATP-converting reactions, such as those involved in enzyme activity, metabolite levels, oxidative phosphorylation, and photophosphorylation researchgate.net. Engineered, thermostable luciferases have been developed that are suitable for real-time monitoring of ATP release by bacteria, allowing for the estimation of viable cell numbers and rapid detection of antibiotic effects plos.orgnih.gov.

Interactive Table 1: Firefly Luciferase ATP Assay Characteristics

FeatureDescription
PrincipleLuciferase catalyzes luciferin (B1168401) oxidation in the presence of ATP, Mg²⁺, and O₂ to produce light. the-scientist.commdpi.com
Signal CorrelationLuminescence intensity is proportional to ATP levels. mdpi.com
ApplicationsCell growth, cell viability, microbiological contamination detection, enzyme assays, metabolite assays. mdpi.comresearchgate.net
SensitivityHigh sensitivity, capable of detecting down to 10-100 amol of ATP with certain reagents. researchgate.net
Real-time MonitoringPossible with thermostable luciferase variants for bacterial ATP release. plos.orgnih.gov

Reactive Oxygen Species (ROS) and Redox State Monitoring Luminescent methods, including those utilizing luciferase, are employed to detect reactive oxygen species (ROS)bmglabtech.comsnmjournals.org. Some assays use a luciferase reaction coupled with a substrate precursor that is converted to the luciferase substrate in the presence of ROS, particularly hydrogen peroxide (H₂O₂)bmglabtech.compromega.com. The resulting luminescent signal correlates with ROS levelsbmglabtech.compromega.com.

Luciferase reporter genes can be placed under the control of promoters containing antioxidant response elements (ARE), which are activated in response to oxidative stress invivogen.comnih.gov. This allows for monitoring the activation of the Nrf2-ARE pathway and assessing cellular responses to oxidative stress by quantifying luciferase activity invivogen.comnih.gov. Studies have shown a dose-dependent induction of luciferase activity in response to oxidative stress inducers like hydroquinone (B1673460) (HQ) and p-benzoquinone (BQ) in cells engineered with ARE-driven luciferase reporters nih.gov.

Interactive Table 2: Luciferase-based ROS/Redox Monitoring

MethodPrincipleTarget Analyte(s)Application
Coupled Luciferase AssayROS converts a substrate precursor into a luciferase substrate, generating light upon luciferase action. bmglabtech.compromega.comROS (specifically H₂O₂)Detection of ROS levels in various samples. bmglabtech.compromega.com
ARE-driven Luciferase Reporter SystemsLuciferase expression is controlled by oxidative stress-responsive elements (ARE). invivogen.comnih.govOxidative Stress, Nrf2-ARE pathway activationMonitoring cellular response to oxidative stress. invivogen.comnih.gov

Detection of Specific Metabolites and Environmental Analytes Luciferase-based systems can be adapted to detect specific metabolites by coupling the luciferase reaction with a suitable dehydrogenase enzyme that links metabolite oxidation to the reduction of NAD(P)⁺ to NAD(P)Hpromega.com. The NAD(P)H is then measured using a luciferase reaction, where the light produced is proportional to the amount of the target metabolitepromega.com. This approach allows for the development of custom metabolite detection assayspromega.com.

Luciferase reporter assays are also used in environmental testing to detect potential toxicity from various chemicals, including endocrine disrupting compounds and other contaminants indigobiosciences.com. Cell-based luciferase reporter assays can screen samples for the total bioactivity of chemicals by measuring their cumulative effects on specific signaling pathways indigobiosciences.com. Additionally, luciferase gene-tagged bacteria have been used for environmental monitoring, allowing detection in samples like sediment oup.com.

Interactive Table 3: Luciferase in Metabolite and Environmental Analyte Detection

ApplicationPrincipleExamples of Analytes Detected
Specific Metabolite DetectionCoupled enzymatic reaction links metabolite levels to NAD(P)H production, measured by luciferase. promega.comNAD(P)H, and metabolites coupled to NAD(P)⁺/NAD(P)H changes via dehydrogenases. promega.com
Environmental Analytes DetectionCell-based reporter assays where luciferase expression is controlled by promoters responsive to analytes. indigobiosciences.comEndocrine disrupting chemicals, contaminants of emerging concern, known/unknown substances. indigobiosciences.com
Environmental MonitoringUsing bacteria tagged with luciferase genes. oup.comPresence and activity of specific bacterial strains in environmental samples. oup.com

Luciferase in Microbiological Research and Bacterial Metabolism Studies Luciferase systems are valuable tools in microbiological research, particularly for studying bacterial physiology, metabolism, and responses to environmental conditionstandfonline.comasm.orgbmglabtech.comasm.org. Bacterial luciferases, often encoded by lux genes, catalyze a bioluminescent reaction involving reduced flavin mononucleotide (FMNH₂) and a long-chain aldehydeasm.orgresearchgate.net.

Monitoring Bacterial Growth and Metabolic Activity Bacterial luciferase activity is dependent on the metabolic state of the host cell, specifically the intracellular concentration of FMNH₂, which is directly correlated with metabolic activityasm.orgbmglabtech.comnih.gov. This dependency allows luciferase to be used for analyzing the metabolic activity of cells and monitoring bacterial growthtandfonline.comasm.orgbmglabtech.com. The luminescence signal from bacterial luciferase can reflect real-time changes in intracellular metabolismbmglabtech.comnih.govnih.gov.

Methods using bacterial luciferase genes as biosensors can investigate bacterial gene expression and physiology asm.org. For instance, monitoring Vibrio fischeri luciferase activity in Escherichia coli has revealed sequential peaks corresponding to different metabolic phases during growth on limited glucose nih.govnih.gov. The pattern of these peaks changes with different carbon sources or glucose concentrations, and mutations in metabolic pathways specifically affect the corresponding peaks, indicating the system's utility in understanding real-time metabolic dynamics nih.govnih.gov. Autobioluminescent cells expressing bacterial luciferase can provide continuous, kinetic tracking of metabolic activity bmglabtech.com.

Interactive Table 4: Luciferase in Bacterial Growth and Metabolic Monitoring

ApplicationPrincipleReadoutInsights Gained
Monitoring Metabolic ActivityBacterial luciferase activity is dependent on intracellular FMNH₂, which correlates with metabolic state. asm.orgbmglabtech.comnih.govLuminescence intensity. asm.orgbmglabtech.comnih.govReal-time metabolic activity, metabolic shifts, effects of mutations. bmglabtech.comnih.govnih.gov
Monitoring Bacterial GrowthATP levels (using firefly luciferase) or metabolic activity (using bacterial luciferase) correlate with cell viability. mdpi.comasm.orgLuminescence intensity. mdpi.comasm.orgCell growth phases, viable cell number estimation. mdpi.complos.orgnih.gov
Studying Bacterial Physiology in situUsing luciferase genes as biosensors to report on gene expression and metabolic state. asm.orgLuminescence intensity from reporter constructs. asm.orgPromoter strength, physiological state in specific environments (e.g., digestive tract). asm.org

Assessment of Bacterial Sensitivity to Environmental Stressors Luciferase activity can be used to assess bacterial sensitivity to environmental stressors. Changes in luminescence can indicate the impact of stress conditions on bacterial viability and metabolic activityasm.org. While the luminescence signal of some bacterial luciferases can decline in stationary phase or under stressasm.org, alternative luciferases, such as those from copepods, have shown enhanced stability during exposure to low pH, hydrogen peroxide, and high temperature, making them suitable for monitoring responses to environmental stress stimuliasm.org.

Luciferase-based ATP assays can also be used for rapid assessment of bacterial susceptibility to antimicrobial agents plos.orgnih.gov. By monitoring extracellular ATP release, which can increase significantly in antibiotic-sensitive strains challenged with certain antibiotics, the method can infer minimal inhibitory concentrations and provide faster and more sensitive results compared to conventional methods plos.orgnih.gov. Biofilms, a survival strategy for bacteria like Campylobacter jejuni against environmental stressors, can be assessed using luciferase assays, allowing quantification and insights into biofilm dynamics nih.govresearchgate.net.

Interactive Table 5: Luciferase in Assessing Bacterial Sensitivity to Stressors

Stressor TypeLuciferase ApplicationReadoutInsights Gained
Environmental StressMonitoring changes in luminescence of bacterial or alternative luciferases under stress. asm.orgLuminescence intensity. asm.orgImpact of pH, temperature, oxidative stress on bacterial viability/activity. asm.org
Antimicrobial AgentsMonitoring extracellular ATP release using thermostable luciferase. plos.orgnih.govLuminescence intensity from eATP assay. plos.orgnih.govAntibiotic susceptibility, minimal inhibitory concentration. plos.orgnih.gov
Biofilm FormationUsing luciferase reporters to quantify bacterial cells in biofilms. nih.govresearchgate.netLuminescence intensity from biofilm-associated bacteria. nih.govresearchgate.netBiofilm formation dynamics, resistance to stressors within biofilms. nih.govresearchgate.net

Theoretical and Computational Investigations of Luciferase Systems

Computational Enzyme Kinetics and Reaction Pathway Modeling

Computational methods are employed to model the kinetics and reaction pathways of luciferase enzymes. These studies aim to elucidate the step-by-step chemical transformations and the energy landscapes involved in bioluminescence. For bacterial luciferase, the reaction involves the oxygenation of reduced flavin mononucleotide (FMNH-) and a long-chain aldehyde, leading to the emission of light creative-enzymes.com.

Computational approaches, such as combined quantum mechanics and molecular mechanics (QM/MM) and molecular dynamics simulations, have been utilized to study the oxygenation reaction of reduced flavin in bacterial luciferase researchgate.net. These methods can provide insights into the transition states and intermediates formed during the catalytic cycle. Studies on firefly luciferase have also investigated the kinetics of inhibition by reaction products like oxyluciferin and dehydroluciferyl-adenylate using kinetic models such as the Henri-Michaelis-Menten and William-Morrison equations nih.gov.

The influence of environmental factors, such as oxygen concentration, on luciferase enzyme kinetics has also been investigated computationally and experimentally figshare.com. Simulation results can help to understand how varying conditions affect the reaction rate and bioluminescence output figshare.com.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of substrates, inhibitors, and other ligands to the luciferase enzyme. This provides crucial information about the enzyme's active site and the molecular interactions driving binding.

Studies involving bacterial and firefly luciferases have utilized molecular docking to investigate interactions with various substrates, including flavin mononucleotide (FMN), luciferin (B1168401), and its analogs hibiscuspublisher.com. These studies can help determine the preferred substrates for different luciferase types and understand the basis of their specificity hibiscuspublisher.com.

Furthermore, molecular docking, alongside other chemoinformatic methods, has been employed to identify potential inhibitors of luciferase, which is particularly relevant in high-throughput screening assays where luciferase is used as a reporter nih.gov. These computational models can help flag false positive hits by predicting compounds likely to inhibit the enzyme nih.gov. For instance, studies have used docking to analyze the binding of inhibitors like PTC124-AMP adduct to firefly luciferase, revealing insights into the molecular basis of high-affinity binding nih.gov.

Computational docking studies have shown that bacterial luciferase prefers flavin mononucleotide and latia luciferin as substrates, while firefly luciferase favors dinoflagellate luciferin, L-luciferin, and D-luciferin hibiscuspublisher.com.

Protein Folding and Stability Simulations

Computational simulations play a role in understanding the folding pathways and stability of luciferase enzymes. The correct folding of a protein is essential for its activity, and computational methods can model the complex process by which a linear polypeptide chain attains its functional three-dimensional structure.

Molecular dynamics simulations can be used to study the structural dynamics and stability of luciferase under different conditions researchgate.net. These simulations can provide insights into the flexibility of the enzyme and how it might be affected by temperature, pH, or the presence of ligands.

Research on firefly luciferase has explored its cotranslational folding, suggesting that it can achieve an active state during synthesis even without the strict requirement of certain chaperone proteins like those from the Hsp70 family nih.gov. While this specific finding is experimental, computational approaches can be used to model and simulate such folding processes and the potential interactions with chaperones.

Design of Novel Luciferase Variants through Computational Approaches

Computational approaches are increasingly used in the rational design of novel luciferase variants with altered properties, such as enhanced brightness, shifted emission spectra, improved stability, or altered substrate specificity.

By analyzing the structure-function relationships of existing luciferases through computational modeling and simulations, researchers can identify key amino acid residues that influence enzyme activity and characteristics . Molecular dynamics simulations and QM/MM calculations can help predict the impact of specific mutations on the enzyme's catalytic efficiency and stability.

Computational tools can be used to design mutations or modifications aimed at improving the quantum yield of the bioluminescent reaction or altering the emission wavelength for specific applications creative-enzymes.com. For bacterial luciferase, re-engineering efforts summarized the identity and roles of key amino acid residues modulating its activity, providing a basis for computational design strategies .

Evolutionary and Comparative Enzymology of Luciferases

Phylogenetic Analysis of Luciferase Gene Families

Phylogenetic analyses of luciferase genes reveal a complex evolutionary history characterized by multiple independent origins and subsequent diversification. Studies have investigated luciferase gene families in various groups, including beetles, dinoflagellates, and marine organisms frontiersin.orgresearchgate.netnih.govnerc.ac.uk.

In beetles (Elateroidea), luciferase is hypothesized to have evolved from acyl-CoA synthetase (ACS) genes through gene duplication and neofunctionalization or subfunctionalization researchgate.netresearchgate.netnih.govnerc.ac.uk. Phylogenetic studies of beetle luciferase and luciferase-like sequences provide evidence for a large gene family of paralogues in both bioluminescent and non-bioluminescent species nerc.ac.uk. All luciferase sequences in the Lampyridae, Elateridae, and Phengodidae families form a clade, suggesting a protoluciferase existed before their divergence nerc.ac.uk. Complex gene duplication events have been identified within lampyrid genomes, leading to multiple luciferase genes like the Luc1 and Luc2 types found in fireflies nih.govnerc.ac.uk.

In marine organisms, the evolution of luciferases is particularly diverse. For instance, analyses of 134 luciferase and photoprotein sequences from 75 species across 11 phyla identified 12 distinct types of homologous bioluminescent proteins frontiersin.orgresearchgate.netbio-mar.com. These genes may have emerged as new genes or been co-opted from ancestral non-luciferase genes frontiersin.orgbio-mar.com. The brittle star Amphiura filiformis and the sea pansy Renilla utilize luciferases that independently evolved from haloalkane dehalogenase genes, demonstrating parallel evolution across a vast phylogenetic distance oup.comnih.gov. The distribution of the haloalkane dehalogenase gene family across genomes appears to influence its recruitment as a luciferase nih.gov.

Dinoflagellate luciferases, while highly conserved within the group, show no exact homologous sequences in non-dinoflagellate organisms, suggesting an independent evolutionary origin frontiersin.org. The dinoflagellate luciferase is a multi-domain protein, with each domain being enzymatically active frontiersin.org.

Phylogenetic studies often involve constructing gene trees to understand the relationships between different luciferase sequences and infer their evolutionary history. These analyses can identify clades representing distinct luciferase families and shed light on the timing and mechanisms of their evolution.

Structural and Functional Divergence Across Different Luciferase Classes

Luciferases exhibit significant structural and functional divergence across different classes, reflecting their independent evolutionary trajectories and adaptations to diverse ecological niches and substrates apologeticspress.orgfrontiersin.orgresearchgate.net.

Firefly luciferase (Photinus pyralis) is a well-studied example. It is a 62 kDa protein with a two-domain structure: a large N-terminal domain and a smaller C-terminal domain separated by a cleft rcsb.org. The N-terminal domain contains a beta-barrel and beta-sheets flanked by alpha-helices rcsb.org. This structure is shared with a superfamily of adenylate-forming enzymes, including acyl-CoA ligases rcsb.org. The conserved residues within this superfamily are located near the cleft, suggesting a conformational change involving domain closure during the catalytic reaction rcsb.org.

The color of light emitted by firefly luciferase is determined by its structure, and even single amino acid substitutions can shift the emission spectrum researchgate.netnih.gov. For example, a single amino acid change can alter the color from yellow-green to red researchgate.netnih.gov. Structural comparisons of wild-type and mutant luciferases have revealed that conformational changes in the enzyme, particularly the movement of specific residues near the active site, influence the rigidity of the excited state oxyluciferin, thereby determining the emitted light color researchgate.netnih.gov.

In contrast to firefly luciferases, bacterial luciferases (e.g., from Vibrio fischeri) are FMN-dependent monooxygenases sigmaaldrich.com. The bacterial luciferase system involves two proteins, LuxA and LuxB, which form a complex apologeticspress.org. The ancestral fold of bacterial luciferase domains is a TIM-barrel fold observed in LuxA and LuxB proteins researchgate.net. Structural differences between bacterial luciferase domains can enable the acquisition or loss of partner binding specificity researchgate.net.

Dinoflagellate luciferase is a multi-domain protein with catalytic domains structurally similar to lipocalins and FABP, containing a 10-stranded beta barrel wikipedia.org. The N-terminal domain is conserved between dinoflagellate luciferase and luciferin (B1168401) binding proteins (LBPs), potentially mediating their interaction or association with the vacuolar membrane wikipedia.org. The activity of dinoflagellate luciferase is pH-dependent, functioning optimally at a lower pH (6.3) compared to the pH (8) where LBP binds luciferin, allowing for regulated light emission wikipedia.org.

Luciferases from different organisms also vary in their cofactor requirements. Firefly luciferase requires ATP and Mg2+ ions in addition to luciferin and oxygen researchgate.netswisslumix.com. Coelenterazine-dependent luciferases, common in marine organisms, typically only require oxygen nih.gov.

The diversity in luciferase structures and mechanisms underscores the independent evolution of bioluminescence systems and their adaptation to specific substrates and cellular environments.

Evolutionary Adaptation of Bioluminescent Systems

The independent evolution of bioluminescence in numerous lineages highlights its significant adaptive value in diverse ecological contexts cambridge.orgnih.gov. Bioluminescent systems, including luciferases, have undergone evolutionary adaptations to serve various functions, such as communication, camouflage, predation, and defense zoologytalks.com.

One proposed evolutionary origin for bioluminescence is the detoxification of oxygen, particularly in early life forms when oxygen levels were rising wikipedia.orgbiologists.com. Some luciferins, like coelenterazine (B1669285), have antioxidative properties, suggesting an initial function in reactive oxygen species detoxification before being co-opted for light emission researchgate.netbiologists.com. The colonization of deeper ocean layers, with reduced oxidative stress, may have facilitated the functional shift towards bioluminescence biologists.com.

In fireflies, bioluminescence is thought to have initially evolved as an aposematic warning signal against nocturnal predators and later adapted for sexual communication researchgate.netnih.gov. The color of firefly luminescence, determined by luciferase structure, plays a role in species-specific signaling nih.govresearchgate.netnih.gov. The evolution of green light emission in the common ancestor of fireflies is hypothesized to be a trade-off with the original acyl-CoA synthetase activity nih.gov.

Marine organisms utilize bioluminescence for a wide range of purposes. In the deep sea, where light is scarce, bioluminescence is crucial for communication, attracting prey, and evading predators wikipedia.orgzoologytalks.com. Some deep-sea fish have adapted to emit red light, allowing them to see red-pigmented prey that are invisible to other organisms wikipedia.orgcambridge.org. Bioluminescence can also be used for counterillumination, where organisms emit light downwards to match the ambient light and camouflage their silhouette from predators below zoologytalks.comcambridge.org.

The acquisition of luciferins through diet is another evolutionary adaptation observed in some organisms, particularly in marine ecosystems where coelenterazine is widely distributed wikipedia.orgnih.gov. This dietary link may contribute to the convergent evolution of coelenterazine-based bioluminescence systems nih.gov.

The evolution of bioluminescent systems often involves the co-option of existing genes for new functions frontiersin.orgbio-mar.com. The repeated recruitment of gene families, such as haloalkane dehalogenases, for luciferase activity in different lineages illustrates how genomic availability can influence the convergent evolution of traits oup.comnih.gov.

Data Tables

While detailed sequence alignments or phylogenetic trees are beyond the scope of this text format, key findings regarding the origins and characteristics of different luciferase classes can be summarized in tables based on the provided information.

Table 1: Proposed Evolutionary Origins of Select Luciferase Classes

Organism GroupProposed Ancestral GeneMechanism of EvolutionKey References
Beetles (Elateroidea)Acyl-CoA Synthetase (ACS)Gene duplication, Neofunctionalization/Subfunctionalization researchgate.netresearchgate.netnih.govnerc.ac.uk
Brittle Stars (Amphiura filiformis), Sea Pansies (Renilla)Haloalkane DehalogenaseGene co-option, Parallel evolution oup.comnih.gov
DinoflagellatesUnknown (Distinct origin)De novo gene emergence or co-option of unknown ancestor frontiersin.org

Table 2: Structural and Functional Characteristics of Select Luciferase Classes

Luciferase Class (Example)Substrate (Luciferin)Cofactors RequiredStructure HighlightsEmission Spectrum (Typical)
Firefly (Photinus pyralis)Firefly luciferinATP, Mg2+, O2Two-domain structure, related to adenylate-forming enzymesYellow-green to Red (wavelength dependent on structure)
Bacterial (Vibrio fischeri)Reduced flavin mononucleotide (FMNH2), long-chain aldehydeO2LuxA/LuxB complex, TIM-barrel fold domainsBlue-green
Coelenterazine-dependent (e.g., Renilla, Metridia)CoelenterazineO2Diverse structures, some secreted (e.g., Metridia)Blue to Blue-green
DinoflagellateDinoflagellate luciferin (derived from chlorophyll)O2Multi-domain protein, catalytic domains similar to lipocalinsBlue

Future Trajectories in Luciferase Enzymology Research

Development of Next-Generation Luciferase Biosensors with Enhanced Specificity and Sensitivity

The development of next-generation Luciferase biosensors aims to overcome limitations of current systems, such as low signal-to-noise ratios and limited sensitivity in complex biological environments, particularly in deep tissues for in vivo imaging researchgate.netacs.orgnih.govmdpi.comnih.gov. Advancements are focused on engineering Luciferase enzymes and their substrates to achieve higher light output, altered emission spectra for better tissue penetration, and improved stability rsc.orgresearchgate.netnih.govnih.govmdpi.com.

One promising approach involves the use of engineered Luciferase variants like NanoLuc, which offers increased luminescence intensity, smaller size, and enhanced stability compared to traditional Firefly or Renilla luciferases nih.govmdpi.combohrium.com. These properties make NanoLuc particularly suitable for developing highly sensitive biosensors, including those based on split-luciferase technology and Bioluminescence Resonance Energy Transfer (BRET) acs.orgnih.govmdpi.commdpi.commedrxiv.org. Split-luciferase systems, where the enzyme is divided into inactive fragments that reconstitute upon interaction of target molecules, are being engineered for detecting protein-protein interactions and antibody binding with high specificity and sensitivity researchgate.netacs.orgnih.govmdpi.commedrxiv.org.

Furthermore, integrating Luciferase biosensors with nanomaterials is being explored to enhance sensitivity and lower detection limits mdpi.com. These next-generation biosensors are expected to enable more precise and dynamic monitoring of biological processes, both in vitro and in vivo researchgate.netresearchgate.netacs.org.

Exploration of Novel Luciferase Chemistries and Light Production Mechanisms

Research continues into understanding and exploiting the diverse chemistries and light production mechanisms found in different bioluminescent organisms rsc.orgnih.govmdpi.com. While the firefly and Renilla luciferase systems are well-characterized, many other bioluminescent systems exist with unique properties that could be leveraged for new applications rsc.orgnih.govnih.gov.

Efforts include the characterization of novel luciferin-luciferase pairs and the elucidation of their reaction mechanisms rsc.orgnih.govmdpi.com. This involves studying the enzymatic catalysis of luciferin (B1168401) oxidation, the role of cofactors like ATP and oxygen, and the formation of excited-state species that emit light rsc.orgnih.govswisslumix.comabcam.comphotobiology.info. Understanding these mechanisms at a molecular level can inform the rational design of engineered luciferases and synthetic luciferin analogs with tailored properties, such as different emission wavelengths or improved quantum yield rsc.orgresearchgate.netnih.govmdpi.com.

Exploring novel chemistries also involves developing synthetic substrates designed to react with specific target enzymes, yielding luminescence only upon the desired enzymatic activity researchgate.netpromega.com. This expands the range of biological events that can be detected using Luciferase-based assays.

Integration of Luciferase Systems with Emerging Technologies in Systems Biology

The integration of Luciferase systems with emerging technologies in systems biology is a growing area of research. This involves combining the sensitivity and quantitative nature of Luciferase assays with techniques that provide a broader, system-wide view of biological processes.

One key area is the integration with cell-free transcription-translation (TXTL) systems, allowing for the rapid and sensitive monitoring of gene expression and genetic circuit validation in vitro nih.gov. Luciferase reporters can serve as versatile readouts in these systems, providing insights into the dynamics of protein synthesis nih.gov.

Luciferase systems are also being integrated with advanced imaging techniques to enable real-time, non-invasive monitoring of biological events in living cells and organisms nih.govnih.govswisslumix.com. This includes applications in tracking tumor growth, metastasis, viral infections, and the efficacy of therapeutic interventions medchemexpress.comnih.govmdpi.comswisslumix.com. The development of transgenic animals expressing luciferase reporters further facilitates in vivo studies nih.govnih.gov.

Furthermore, the combination of Luciferase-based biosensors with technologies like FRET and BRET allows for the study of molecular interactions and signaling pathways in live cells with high spatial and temporal resolution rsc.orgacs.orgmdpi.comnih.gov.

Advancements in High-Throughput Screening Methodologies Utilizing Luciferase

Luciferase-based assays are well-suited for high-throughput screening (HTS) due to their sensitivity, wide dynamic range, and rapid readout researchgate.netresearchgate.netpromega.comacs.orgnih.govnih.govnih.gov. Future advancements in this area focus on improving the robustness, reliability, and efficiency of Luciferase-based HTS assays.

This includes the development of new assay formats and reagents that minimize interference from library compounds and complex biological samples researchgate.netpromega.com. Efforts are also directed towards engineering Luciferase enzymes with enhanced stability and optimized kinetic properties for HTS applications researchgate.netresearchgate.netpromega.com.

Dual-luciferase reporter systems, which utilize two different luciferases with distinct substrates, are widely used in HTS to normalize for experimental variability and reduce false positives researchgate.netresearchgate.net. Advancements in this area include the development of orthogonal luciferase pairs that minimize substrate cross-talk, further improving the accuracy of HTS results nih.gov.

Luciferase-based HTS is being applied to a wide range of targets, including G-protein-coupled receptors (GPCRs), nuclear receptors, kinases, and proteases, as well as for screening antiviral and anticancer agents medchemexpress.comresearchgate.netresearchgate.netpromega.comnih.govnih.gov. The integration of Luciferase HTS data with computational approaches and artificial intelligence is also being explored to facilitate the identification of novel drug candidates and optimize screening strategies mdpi.com.

Here is a summary of some Luciferase variants and their properties relevant to future research:

Luciferase VariantSource OrganismKey PropertiesRelevant Applications
Firefly LuciferasePhotinus pyralisRequires ATP, D-Luciferin; widely used, relatively short half-lifeReporter gene assays, ATP detection, HTS researchgate.netresearchgate.netpromega.comswisslumix.comphotobiology.info
Renilla LuciferaseRenilla reniformisRequires coelenterazine (B1669285), oxygen; smaller than Firefly Luciferase, secreted forms availableReporter gene assays, BRET, live-cell assays rsc.orgnih.govresearchgate.net
Gaussia LuciferaseGaussia princepsSecreted, high bioluminescence intensityReporter gene assays, in vivo imaging nih.govnih.gov
NanoLucOplophorus gracilirostrisHigh brightness, small size, enhanced stability, reacts with furimazineBiosensors, BRET, split-luciferase assays, HTS nih.govmdpi.combohrium.com
TurboLucMetridia luciferase familyEngineered for decreased size, increased brightness, slowed signal decayReporter gene assays, HTS acs.org

Q & A

Q. Advanced

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